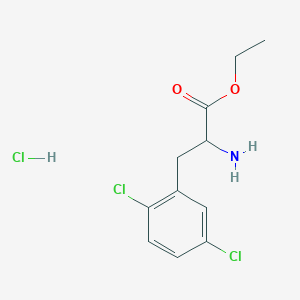

Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and a dichlorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride typically involves the reaction of ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate with hydrochloric acid. The reaction conditions often include:

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Catalyst: None required

Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents.

Major Products Formed

Oxidation: Nitro or nitroso derivatives of the original compound.

Reduction: Less chlorinated or dechlorinated derivatives.

Substitution: Hydroxyl, alkyl, or amino-substituted derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and ion channels.

Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and alteration of ion channel permeability.

Comparison with Similar Compounds

Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride can be compared with other similar compounds to highlight its uniqueness:

Ethyl 2-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride: Similar structure but with chlorine atoms at different positions on the phenyl ring, leading to different chemical and biological properties.

Ethyl 2-amino-3-(2,5-dibromophenyl)propanoate hydrochloride: Bromine atoms instead of chlorine, resulting in different reactivity and applications.

Ethyl 2-amino-3-(2,5-difluorophenyl)propanoate hydrochloride: Fluorine atoms instead of chlorine, affecting the compound’s stability and interactions.

Biological Activity

Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a propanoate structure with an amino group and a dichlorophenyl moiety. The molecular formula is C12H12Cl2N2O2·HCl, with a molecular weight of approximately 298.59 g/mol. The presence of chlorine atoms enhances its biological activity by influencing the compound's interaction with biological targets.

The mechanism of action for this compound involves:

- Binding to Receptors and Enzymes : The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group interacts with hydrophobic regions. These interactions modulate the activity of various enzymes and receptors, leading to different biological effects.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its efficacy may be attributed to its ability to disrupt microbial cell membranes or inhibit critical metabolic pathways .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Potential

Recent studies suggest that this compound may possess anticancer properties. The compound has shown selective cytotoxicity against various cancer cell lines, including:

- Ehrlich’s Ascites Carcinoma (EAC) : Displayed promising results in inhibiting tumor growth.

- Dalton’s Lymphoma Ascites (DLA) : Demonstrated significant cell death at specific concentrations .

Pharmacokinetics

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound:

- Absorption : Following oral administration in rat models, peak plasma concentrations were observed between 0.25 to 1.5 hours post-administration.

- Half-Life : The half-life varied based on dosage but was generally found to be within the range suitable for therapeutic applications.

- Metabolism : The presence of halogen atoms contributes to the compound's resistance to rapid metabolic inactivation .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited a zone of inhibition ranging from 9 to 20 mm against various bacterial strains .

- Cytotoxicity Studies : In vitro assays showed that derivatives containing similar structures displayed enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutic agents like 5-fluorouracil .

Properties

Molecular Formula |

C11H14Cl3NO2 |

|---|---|

Molecular Weight |

298.6 g/mol |

IUPAC Name |

ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C11H13Cl2NO2.ClH/c1-2-16-11(15)10(14)6-7-5-8(12)3-4-9(7)13;/h3-5,10H,2,6,14H2,1H3;1H |

InChI Key |

MQKFPDPSBRBBHD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=C(C=CC(=C1)Cl)Cl)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.